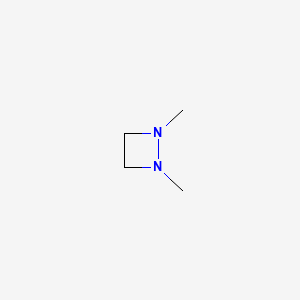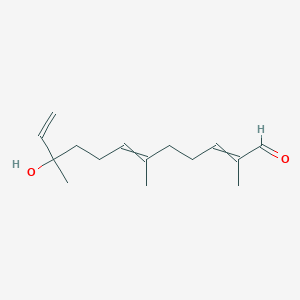
1,3-Dipropoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dipropoxypropan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of two propoxy groups attached to a propane backbone with a hydroxyl group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dipropoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium propoxide in an alcohol solvent. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by propoxy groups. The reaction conditions typically involve heating the mixture to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as phase transfer catalysts can also enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dipropoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium alkoxides and amines can be used to replace the propoxy groups.
Major Products Formed
Oxidation: The major products include ketones and aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dipropoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Wirkmechanismus
The mechanism of action of 1,3-Dipropoxypropan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The propoxy groups can also participate in hydrophobic interactions, affecting the compound’s solubility and distribution in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenoxypropan-2-ol: Similar in structure but with phenoxy groups instead of propoxy groups.
1,3-Dimethoxypropan-2-ol: Similar but with methoxy groups instead of propoxy groups.
1,3-Dibutoxypropan-2-ol: Similar but with butoxy groups instead of propoxy groups.
Uniqueness
1,3-Dipropoxypropan-2-ol is unique due to its specific combination of propoxy groups and a hydroxyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
43015-17-4 |
|---|---|
Molekularformel |
C9H20O3 |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
1,3-dipropoxypropan-2-ol |
InChI |
InChI=1S/C9H20O3/c1-3-5-11-7-9(10)8-12-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
KLDDZFJSRPXUIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC(COCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


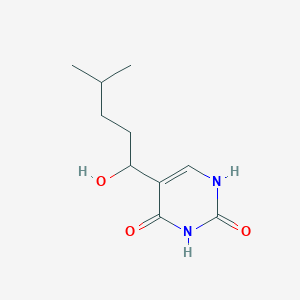
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
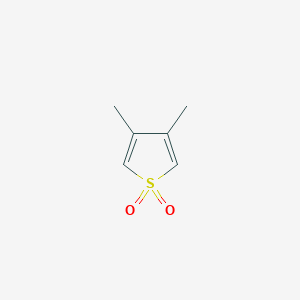
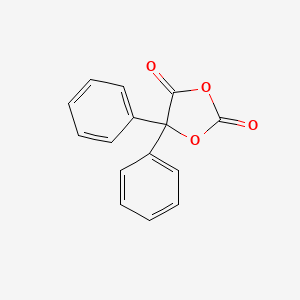
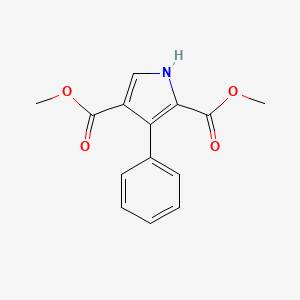
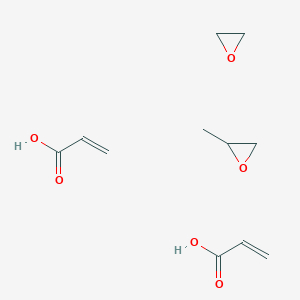
![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
